molecular formula C8H7N3O2 B7960126 2-Amino-1,3-benzoxazole-5-carboxamide

2-Amino-1,3-benzoxazole-5-carboxamide

Cat. No.: B7960126
M. Wt: 177.16 g/mol
InChI Key: CRARSAOPSFEPAC-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of medicinal chemistry and drug development. acs.org These are organic compounds that feature a ring structure containing at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. nih.gov This inclusion of "heteroatoms" imparts unique physicochemical properties that are often ideal for biological interactions. rsc.org Statistics show that over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in modern drug design. rsc.org

The structural diversity of heterocyclic scaffolds allows medicinal chemists to design molecules with fine-tuned potency, selectivity, and pharmacokinetic properties, which is crucial for developing drugs with improved efficacy. acs.org Their versatility is key in lead optimization, where an initial "hit" compound is chemically modified to enhance its therapeutic properties. acs.org Furthermore, these compounds are instrumental in developing agents that can overcome drug resistance, a significant challenge in treating diseases like cancer and bacterial infections. acs.org Well-known pharmaceuticals, such as the antibiotic penicillin (containing a β-lactam ring) and the antidepressant fluoxetine (B1211875) (Prozac), are built upon heterocyclic frameworks, demonstrating their immense contribution to medicine. nih.gov

The Benzoxazole (B165842) Core as a Privileged Pharmacophore

Within the vast family of heterocycles, the benzoxazole core is recognized as a "privileged pharmacophore." This term describes a molecular framework that is able to bind to multiple biological targets with high affinity, making it a recurring and valuable motif in drug discovery. The benzoxazole structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. This bicyclic, planar system is a versatile scaffold found in numerous compounds with a wide array of biological activities. rsc.orgnih.gov

The benzoxazole nucleus is a key component in molecules demonstrating anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. sigmaaldrich.com For instance, benoxaprofen (B1668000) and flunoxaprofen (B1672895) are non-steroidal anti-inflammatory drugs (NSAIDs) that feature this core structure. sigmaaldrich.com The significance of the benzoxazole scaffold lies in its ability to serve as a rigid anchor from which various functional groups can be oriented to interact specifically with biological receptors and enzymes. Researchers have successfully developed benzoxazole derivatives that act as inhibitors for crucial enzymes like VEGFR-2, which is involved in cancer progression. core.ac.uk

Overview of 2-Amino-1,3-benzoxazole-5-carboxamide within the Benzoxazole Chemical Space

This compound is a specific molecule within the broader class of benzoxazole compounds. While detailed research focusing exclusively on this particular derivative is not extensively published, its structure combines several features of high interest in medicinal chemistry: the 2-aminobenzoxazole (B146116) core and a carboxamide group at the 5-position. The 2-amino group is a common feature in many biologically active benzoxazoles, and its presence is often crucial for the molecule's therapeutic effects. organic-chemistry.org

Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number 1525840-53-2
Structure A benzoxazole ring substituted with an amino group (-NH₂) at position 2 and a carboxamide group (-C(=O)NH₂) at position 5.

Research Context and Synthetic Strategies

The synthesis of the 2-aminobenzoxazole core is a well-explored area of organic chemistry. Common methods often start from substituted 2-aminophenols. rsc.org One prevalent, though hazardous, historical method involves cyclization using cyanogen (B1215507) bromide (BrCN). nih.gov Modern approaches strive for safer and more efficient pathways. These include using less toxic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, or metal-free oxidative amination reactions. acs.org Another innovative strategy is the Smiles rearrangement, which can be used for the one-pot amination of benzoxazole-2-thiol derivatives. nih.gov These synthetic methodologies provide accessible routes to a wide variety of 2-aminobenzoxazole derivatives for further research and development.

Biological Potential based on Related Analogues

While specific bioactivity data for this compound is limited in public literature, the activity of closely related compounds provides a strong rationale for its scientific interest. The 2-aminobenzoxazole scaffold itself is associated with a remarkable range of biological activities.

Derivative ClassObserved Biological ActivityReference(s)
2-Aminobenzoxazoles Antifungal (against phytopathogenic fungi) sigmaaldrich.com
2-Substituted Benzoxazoles Antibacterial (potent against E. coli), Antifungal nih.gov
2-Aminobenzothiazoles *Antifungal (potent against Candida species) organic-chemistry.org
General Benzoxazoles Anticancer, Anti-HIV, Antiviral, Anti-inflammatory sigmaaldrich.com
VEGFR-2 Inhibitors Anti-proliferative (in cancer cell lines) core.ac.uk
Benzothiazoles are close structural relatives where the oxygen in the oxazole ring is replaced by sulfur, often showing similar, though distinct, biological profiles.

For example, extensive research on various 2-aminobenzoxazole derivatives has revealed potent antifungal activity against plant pathogenic fungi. sigmaaldrich.com Other studies on 2-substituted benzoxazoles have demonstrated significant antibacterial effects. nih.gov The isosteric relationship between the 2-amino (-NH₂) and 2-mercapto (-SH) groups means that these related compounds can have differing but potent activities; 2-mercapto derivatives have shown strong antibacterial action, while 2-amino analogues were more potent against fungi. organic-chemistry.org This body of research underscores the potential of the 2-aminobenzoxazole framework as a template for discovering new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRARSAOPSFEPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino 1,3 Benzoxazole 5 Carboxamide and Its Derivatives

Strategies for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is the cornerstone of synthesizing derivatives like 2-Amino-1,3-benzoxazole-5-carboxamide. The primary precursor for these syntheses is typically a 2-aminophenol (B121084), which is appropriately substituted to yield the desired final product. For the target compound, the starting material would be 3-amino-4-hydroxybenzamide (B47605).

Cyclization of 2-Aminophenol Precursors with Carbonyl Derivatives

A prevalent and traditional method for constructing the benzoxazole ring involves the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.orgnih.gov This strategy is versatile, allowing for the introduction of diverse substituents at the 2-position of the benzoxazole core. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring.

Common carbonyl derivatives used in this approach include:

Aldehydes: The reaction of 2-aminophenols with aldehydes is a widely used method to produce 2-substituted benzoxazoles. nih.govresearchgate.net

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be employed, often requiring harsh conditions such as strong acids to drive the condensation and cyclization. nih.govorganic-chemistry.org

β-Diketones: The use of β-diketones in the presence of a combined Brønsted acid and copper iodide (CuI) catalyst provides an effective route to 2-substituted benzoxazoles. organic-chemistry.org This method tolerates a variety of functional groups on the 2-aminophenol ring. organic-chemistry.org

For the synthesis of a 2-amino-substituted benzoxazole, a cyanating agent like cyanogen (B1215507) bromide (BrCN) or a safer alternative such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used as the carbonyl equivalent. acs.orgnih.gov

Table 1: Examples of Benzoxazole Synthesis via Cyclization with Carbonyl Derivatives

2-Aminophenol DerivativeCarbonyl ReagentCatalyst/ConditionsYield (%)Reference
2-AminophenolBenzaldehydeCeCl₃/NaI, Toluene, 100 °C, O₂Good researchgate.net
2-Aminophenolβ-DiketonesTsOH·H₂O, CuI, CH₃CN, 80 °C64-89 organic-chemistry.org
2-AminophenolNCTSBF₃·Et₂O, 1,4-dioxane, reflux45-60 rsc.org
2-AminophenolAldehydesSamarium triflate, H₂OGood organic-chemistry.org

Cyclodesulfurization Approaches

Cyclodesulfurization offers an alternative pathway to 2-aminobenzoxazoles. This method typically begins with the reaction of a 2-aminophenol with an isothiocyanate to form a thiourea (B124793) intermediate. nih.gov Subsequent intramolecular cyclization, promoted by an oxidizing agent, leads to the formation of the benzoxazole ring with the elimination of a sulfur-containing byproduct. nih.gov

Common reagents for this transformation include:

Potassium Periodate: This reagent can mediate the oxidative cyclodesulfurization of in situ generated monothioureas. organic-chemistry.org

Iodine: I₂-mediated oxidative cyclodesulfurization is another effective method. nih.gov

Metal Oxides: Toxic metal oxides like HgO or PbO have been used historically but are now often replaced by safer alternatives. google.com

This approach is particularly useful for synthesizing N-substituted 2-aminobenzoxazoles. For instance, reacting 3-amino-4-hydroxybenzamide with an appropriate isothiocyanate would yield a thiourea precursor, which upon cyclodesulfurization, would furnish an N-substituted derivative of this compound.

Nucleophilic Displacement Reactions on Substituted Benzoxazoles

The synthesis can also be approached by first forming a benzoxazole ring with a suitable leaving group at the 2-position, followed by a nucleophilic substitution reaction with an amine. google.com This two-step process allows for the late-stage introduction of the amino group.

Common leaving groups at the 2-position include:

Halogens (e.g., -Cl)

Phenoxy (-OPh)

Thio (-SH) or Thiomethyl (-SMe) groups

For example, a 2-chlorobenzoxazole (B146293) derivative can be synthesized and subsequently reacted with ammonia (B1221849) or a primary/secondary amine to yield the corresponding 2-aminobenzoxazole (B146116). google.com Similarly, 2-mercaptobenzoxazoles can be activated and undergo amination. acs.orgnih.gov One study detailed the reaction of 6-chloro-2-phenoxybenzoxazole with various aliphatic primary amines at room temperature, which smoothly yielded 6-chloro-2-(substituted amino)benzoxazoles. acs.org

One-Pot Synthetic Procedures Utilizing 2-Aminophenol and Carbon Reagents

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, reducing waste and simplifying purification. researchgate.net Several one-pot methods have been developed for benzoxazole synthesis starting from 2-aminophenols.

Notable one-pot procedures include:

Reaction with Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane: These reagents can be used in a one-pot reaction with a 2-aminophenol and an amine to produce 2-aminobenzoxazoles in modest to excellent yields under mild conditions. acs.orgnih.gov

Aminocarbonylation followed by Cyclization: A sequential one-pot procedure involving an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols as nucleophiles, followed by an acid-mediated ring closure, generates the benzoxazole heterocycle with a broad substrate scope. organic-chemistry.org

Tf₂O-Promoted Amide Activation: A cascade reaction involving the activation of a tertiary amide with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic addition of a 2-aminophenol, intramolecular cyclization, and elimination, provides a versatile route to 2-substituted benzoxazoles. nih.gov

Table 2: Comparison of One-Pot Synthetic Strategies

ReactantsKey Reagent/CatalystKey FeaturesReference
2-Aminophenol, AmineTetramethyl OrthocarbonateMild conditions, versatile, one-pot nih.gov
Aryl Bromide, 2-AminophenolPalladium Catalyst (for aminocarbonylation)Sequential one-pot, broad scope organic-chemistry.org
Tertiary Amide, 2-AminophenolTriflic Anhydride (Tf₂O)Cascade reaction, mild, effective nih.gov
2-Aminophenol, AldehydeHAuCl₄·4H₂O, O₂Excellent yields, environmentally benign oxidant nih.gov

Catalytic Methodologies for Core Structure Assembly

The use of catalysts offers significant advantages, including milder reaction conditions, higher yields, and improved sustainability. rsc.org Both metal and non-metal catalysts have been successfully employed in the synthesis of the benzoxazole core.

A wide range of metal catalysts have been developed for the synthesis of benzoxazoles, often facilitating oxidative cyclization reactions. rsc.org

Palladium (Pd) Catalysis: Palladium catalysts are used in the aerobic oxidation of o-aminophenols with isocyanides to afford 2-aminobenzoxazoles. acs.org They are also crucial in aminocarbonylation reactions that precede cyclization. organic-chemistry.org

Copper (Cu) Catalysis: Copper iodide (CuI) is used as a co-catalyst with a Brønsted acid for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Copper-catalyzed C-H bond activation has also been used for the direct amination of the benzoxazole ring. organic-chemistry.org

Gold (Au) Catalysis: Hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) has been shown to be an effective catalyst for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under an oxygen atmosphere, achieving yields as high as 96%. nih.gov

Iron (Fe) Catalysis: FeCl₃ can catalyze the aerobic oxidation of 2-aminophenols with certain aldehydes. rsc.org Magnetic nanoparticles supporting a Lewis acidic ionic liquid (LAIL@MNP), often iron-based (Fe₃O₄), have been used as recyclable catalysts for the condensation of 2-aminophenols and aldehydes under ultrasound irradiation. nih.govresearchgate.net

Other Metals: Catalysts based on Nickel (Ni), Samarium (Sm), and Titanium/Zirconium (TiO₂–ZrO₂) have also been reported to effectively promote benzoxazole synthesis from 2-aminophenols and aldehydes under various conditions. rsc.orgorganic-chemistry.org

These catalytic methods highlight the ongoing development of more efficient, economical, and environmentally friendly routes to the benzoxazole core structure, which are directly applicable to the synthesis of complex derivatives like this compound.

Nanocatalyst Applications

The synthesis of the benzoxazole core, a critical component of this compound, has been significantly advanced through the application of heterogeneous nanocatalysts. These catalysts offer advantages such as high efficiency, reusability, and environmentally friendly reaction conditions. Research has demonstrated the utility of various nanocatalyst systems for the condensation reaction between 2-aminophenols and aldehydes or their derivatives, which is a primary route to the benzoxazole scaffold. rsc.orgnih.gov

One prominent example involves the use of Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles as a solid acid catalyst. rsc.orgnih.gov This system effectively catalyzes the reaction between 2-aminophenol and various aromatic aldehydes under solvent-free conditions at moderate temperatures (50 °C), producing 2-arylbenzoxazoles in high yields. The catalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in its catalytic activity. rsc.orgnih.gov

Other notable nanocatalyst systems include:

TiO₂–ZrO₂: This mixed oxide catalyst has been used for the synthesis of 2-aryl benzoxazole derivatives from 2-aminophenol and aromatic aldehydes in acetonitrile, offering short reaction times and high yields. rsc.org

ZnO Nanoparticles: Utilized as a mild and efficient heterogeneous catalyst, ZnO nanoparticles facilitate the rapid synthesis of 2-aryl-1,3-benzoxazoles at room temperature with excellent yields. The catalyst demonstrates high reusability for up to eight cycles.

CdO Nanoparticles: These nanoparticles have been successfully employed to catalyze the reaction of o-aminophenol with various aldehydes, resulting in improved yields of benzoxazole derivatives. biosynth.com

The table below summarizes the performance of various nanocatalysts in the synthesis of benzoxazole derivatives, highlighting the diversity of modern catalytic methods.

Table 1: Nanocatalyst Applications in Benzoxazole Synthesis

Catalyst Reactants Conditions Yield (%) Key Advantages Reference
Fe₃O₄@SiO₂-SO₃H 2-aminophenol, Aromatic aldehydes 50 °C, Solvent-free High Magnetically recyclable, Reusable, Green chemistry rsc.orgnih.gov
TiO₂–ZrO₂ 2-aminophenol, Aromatic aldehydes 60 °C, Acetonitrile 83-93 Green catalyst, Short reaction time, High yield rsc.org
ZnO Nanoparticles 2-aminophenol, Aldehydes Room Temp >90 Fast reaction (<8 min), Reusable (8 cycles), Mild conditions
Ionic Liquid Promoted Synthesis

Ionic liquids (ILs) have emerged as green and efficient alternatives to volatile organic solvents and have been successfully applied to the synthesis of 2-aminobenzoxazoles. acs.orgresearchgate.netnih.gov Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive for developing sustainable synthetic protocols. nih.gov

A notable method involves the direct oxidative amination of benzoxazoles using a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), as a catalyst. acs.orgresearchgate.netnih.gov This reaction proceeds at room temperature in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant and acetic acid as an additive. researchgate.netnih.gov The protocol is effective for a variety of secondary amines, affording the corresponding 2-aminobenzoxazole derivatives in good to excellent yields (up to 97%). A significant advantage of this system is the ability to recycle and reuse the [BPy]I catalyst for at least four cycles with consistent efficacy. acs.orgresearchgate.netnih.gov

Other research has explored the use of different types of ionic liquids to promote the formation of the benzoxazole ring from 2-aminophenol and aldehydes. chemscene.com These include:

Brønsted acidic ionic liquid gel: Used as a reusable catalyst for the condensation and aromatization of 2-aminophenol and aldehydes under solvent-free conditions at 130 °C, yielding products in 85–98% yield. chemscene.com

Magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP): This catalyst facilitates the synthesis of benzoxazole derivatives under solvent-free ultrasonic irradiation, featuring short reaction times and easy catalyst recovery. chemscene.com

The table below details the results of the ionic liquid-promoted amination of benzoxazole.

Table 2: Ionic Liquid Promoted Synthesis of 2-Aminobenzoxazoles

Amine Product Yield (%) Catalyst System Conditions Reference
Morpholine 97 [BPy]I, TBHP, Acetic Acid CH₃CN, Room Temp, 3.5 h researchgate.netnih.gov
Piperidine (B6355638) 95 [BPy]I, TBHP, Acetic Acid CH₃CN, Room Temp, 3.5 h nih.gov
Pyrrolidine (B122466) 93 [BPy]I, TBHP, Acetic Acid CH₃CN, Room Temp, 3.5 h nih.gov

Installation and Functionalization of the Carboxamide Moiety at C-5

The carboxamide group at the C-5 position is a key functional feature of the target molecule. Its installation is typically achieved through multi-step synthetic sequences starting from appropriately substituted precursors.

Formation from Ester Precursors (e.g., Methyl-2-aminobenzoxazole-5-carboxylate)

The conversion of a C-5 ester, such as Methyl-2-aminobenzoxazole-5-carboxylate, into the corresponding primary carboxamide is a standard and crucial transformation. While direct ammonolysis of the ester is possible, a more common and controlled laboratory-scale approach involves a two-step sequence. This method is analogous to procedures used in the synthesis of structurally related heterocyclic carboxamides, such as 2-aminothiazole-5-carboxamides. semanticscholar.org

The process begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-1,3-benzoxazole-5-carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a methanol (B129727)/water mixture, followed by acidification to precipitate the carboxylic acid.

In the second step, the resulting carboxylic acid is converted to the primary carboxamide. This can be accomplished through several standard amidation protocols:

Activation and Coupling: The carboxylic acid is activated using a peptide coupling reagent (e.g., HATU, HOBt/EDC) and then reacted with an ammonia source, such as aqueous or anhydrous ammonia, to form the amide bond.

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with ammonia readily yields the desired this compound.

This two-step approach offers greater control and generally provides higher yields compared to direct ammonolysis, making it a preferred method for synthesizing the target compound from its ester precursor. semanticscholar.org

Derivatization from Substituted Phenols (e.g., 4-carbomethoxynitrophenol)

A fundamental strategy for constructing the this compound framework involves building the heterocyclic ring from a substituted phenolic precursor. A well-documented pathway starts with methyl 4-hydroxybenzoate (B8730719), a compound structurally related to 4-carbomethoxynitrophenol. researchgate.net

The synthesis proceeds through the following key steps:

Nitration: The phenolic ring of methyl 4-hydroxybenzoate is first nitrated to introduce a nitro group ortho to the hydroxyl group. This is typically achieved using a nitrating agent like aluminum nitrate (B79036) in acetic anhydride and glacial acetic acid at room temperature, yielding methyl 4-hydroxy-3-nitrobenzoate with high efficiency (e.g., 85% yield). researchgate.net

Reduction: The nitro group is then reduced to an amino group to form methyl 3-amino-4-hydroxybenzoate. This transformation sets up the required 2-aminophenol moiety for the subsequent cyclization. A common reducing agent for this step is sodium dithionite (B78146) in a basic aqueous solution (e.g., 0.5N NaOH) under reflux conditions, providing the aminophenol in good yield (e.g., 70%). researchgate.net

Cyclization: The final step is the formation of the 2-amino-benzoxazole ring. The methyl 3-amino-4-hydroxybenzoate intermediate is reacted with cyanogen bromide (CNBr) in methanol at room temperature. This reaction proceeds via cyclization to furnish the core structure, Methyl-2-aminobenzoxazole-5-carboxylate, in high yield (e.g., 70%). researchgate.net

This precursor can then be converted to the final carboxamide as described in section 2.2.1. This synthetic route provides an effective method for assembling the target molecule from simple, commercially available starting materials.

Chemical Derivatization of this compound

Formation of Salt Forms

This compound possesses basic sites that can be derivatized to form various salts. The most prominent basic center is the 2-amino group, which is readily protonated by acids. The nitrogen atoms within the oxazole (B20620) ring are significantly less basic.

The formation of acid addition salts is a common practice in pharmaceutical chemistry to improve properties such as solubility, stability, and bioavailability. For derivatives of 2-aminobenzoxazole, the formation of a hydrochloride salt is a typical example. This is generally accomplished by treating a solution of the free base, dissolved in a suitable organic solvent like methanol or ethanol (B145695), with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting salt typically precipitates from the solution and can be isolated by filtration. This straightforward protonation reaction provides a stable, crystalline solid that is often more amenable to handling and formulation than the parent free base.


Synthesis of N-Substituted Amide and Hydrazide Derivatives

The modification of the carboxamide group at the 5-position of the 2-amino-1,3-benzoxazole core is a key strategy for creating diverse derivatives. This includes the synthesis of N-substituted amides and hydrazides, which serve as important intermediates for further functionalization.

One primary method for creating N-substituted amide derivatives involves the reaction of a corresponding ester, such as 2-substituted-5-carbomethoxy benzoxazole, with various secondary amines. nih.gov This straightforward amidation allows for the introduction of a wide range of substituents on the amide nitrogen. Similarly, 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives can be prepared, expanding the structural diversity of the core molecule. youtube.com The synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives has been achieved on a solid phase, where a resin-bound carboxylate is coupled with various amines before cleavage from the support. nih.gov

Hydrazide derivatives are typically synthesized by reacting an ester precursor with hydrazine (B178648) hydrate (B1144303). anjs.edu.iq For instance, an ethyl benzoate (B1203000) derivative can be converted to its corresponding carboxylic acid hydrazide by refluxing with hydrazine hydrate in absolute ethanol. anjs.edu.iq This transformation is a common step in synthetic sequences leading to more complex heterocyclic systems. mdpi.commdpi.com The resulting hydrazide is a versatile synthon, capable of undergoing further reactions to produce compounds like hydrazide-hydrazones. mdpi.commdpi.com A general two-step process for creating substituted amino acid hydrazides involves first producing a protected amino acid hydrazide from N-protected L-amino acids and a substituted aryl hydrazine. researchgate.net

Preparation of Schiff Base Analogues

Schiff bases, or imines, are a significant class of compounds synthesized from the 2-amino group of the benzoxazole ring. These analogues are generally prepared through the condensation reaction of the primary amine with various aldehydes or ketones. nih.gov This reaction is a versatile method for introducing a wide array of aryl and alkyl substituents.

The synthesis typically involves reacting the 2-aminobenzoxazole derivative with different aromatic aldehydes. nih.govresearchgate.net For example, twenty different Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles were successfully synthesized using this method with various aromatic aldehydes. nih.gov The reaction can be catalyzed by acid and is often carried out in a suitable solvent like ethanol. lew.ro In some procedures, glacial acetic acid can serve as both the solvent and the catalyst. lew.ro The formation of the imine bond (C=N) is a key characteristic of these reactions and can be confirmed through spectral analysis. researchgate.netnih.gov

Reactant 1Reactant 2Product TypeReference
2-Aminobenzoxazole derivativeAromatic AldehydeSchiff Base nih.govresearchgate.net
Amino-substituted compoundAldehyde or KetoneSchiff Base nih.gov
3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2-benzoxazoloneAromatic AldehydeSchiff Base lew.ro

Introduction of Alkyl and Aryl Substitutions on the Amide Nitrogen

Introducing alkyl and aryl groups onto the amide nitrogen at the 5-position significantly alters the compound's properties. A direct and effective method for achieving this is the reaction of a 2-substituted-5-carbomethoxy benzoxazole with a variety of secondary amines. nih.gov This approach allows for the synthesis of a series of N,N-disubstituted-1,3-benzoxazole-5-carboxamides. nih.gov

The synthesis of 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives highlights the feasibility of introducing alkyl chains of varying lengths and structures. youtube.com For N-aryl substitution, methods such as the iodine-mediated oxidative cyclodesulfurization for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives from an aminophenol precursor can be adapted. nih.gov Another sophisticated method for creating N-substituted aminobenzoxazoles is through an intramolecular Smiles rearrangement, which offers a metal-free approach. acs.org

Functionalization through Condensation Reactions (e.g., with Isatins)

Condensation reactions provide a powerful tool for building complex molecular architectures by fusing the benzoxazole scaffold with other heterocyclic systems, such as isatin (B1672199) (1H-indole-2,3-dione). Isatin is a versatile precursor for a large number of biologically significant molecules. ekb.eg

A common strategy involves reacting a nucleophilic group on the benzoxazole derivative with an electrophilic position on the isatin ring. For example, a synthetic pathway can be designed where 5-aminoisatin (B1251771) is reacted with another molecule to form a larger, hybrid structure. ekb.eg The synthesis of 5-amino-1,3,4-thiadiazole appended isatins demonstrates a relevant approach, where a 1-(2-bromoethyl)indoline-2,3-dione intermediate is reacted with a thiol-containing heterocycle. nih.gov This type of condensation can be extended to this compound, potentially through its amino or carboxamide group, to create novel isatin-benzoxazole hybrids. nih.gov

Optimization of Reaction Conditions and Green Chemistry Principles

Optimizing reaction conditions is essential for improving yield, reducing reaction times, and aligning with green chemistry principles by minimizing waste and the use of hazardous materials.

Solvent Selection and Effects

The choice of solvent can profoundly impact the outcome of synthetic transformations involving benzoxazole derivatives. A range of solvents has been documented, each with specific advantages for particular reactions.

Acetonitrile (MeCN) : Utilized as a green solvent in the metal oxide-catalyzed synthesis of benzoxazoles at room temperature and in TiO₂–ZrO₂-catalyzed reactions at 60 °C. rsc.org

Tetrahydrofuran (THF) : Employed in the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov

Ethanol : Frequently used, often in its absolute form, for reactions such as the formation of hydrazides from esters and in the synthesis of Schiff bases. anjs.edu.iqlew.ro

Dimethylformamide (DMF) and N,N-Dimethylacetamide (N,N-DMA) : These polar aprotic solvents are used in reactions like the palladium-catalyzed synthesis of benzoxazoles at 80 °C and in Smiles rearrangements. acs.orgrsc.org

Solvent-Free Conditions : In some green chemistry approaches, reactions are conducted without any solvent, for instance, in the condensation of 2-aminophenol and aldehydes at 130 °C using a Brønsted acidic ionic liquid gel catalyst. rsc.org

The selection of the solvent can influence reaction selectivity and yield. For example, in the amination of benzoxazole-2-thiol, the choice between different solvents can affect the product distribution. acs.org

Temperature and pH Control in Synthetic Pathways

Temperature and pH are critical parameters that must be precisely controlled to ensure the desired reaction pathway and maximize product yield.

Temperature: Synthetic procedures for benzoxazole derivatives are conducted over a wide range of temperatures.

Room Temperature: Effective for some metal-catalyzed syntheses in acetonitrile. rsc.org

Elevated Temperatures: Many reactions require heating. For example, 60 °C for TiO₂–ZrO₂-catalyzed synthesis, 80 °C for palladium-catalyzed reactions in DMF, and refluxing at 78-79 °C in ethanol for hydrazide and Schiff base formation. anjs.edu.iqekb.egrsc.org

High Temperatures: Certain condensations and cyclizations necessitate temperatures as high as 120 °C, 130 °C, or even 145-150 °C. acs.orgrsc.org Temperature has been shown to be a key factor in reaction selectivity; in one study, heating at 70 °C resulted in a mixture of products, while increasing the temperature to 120 °C afforded a single product selectively. acs.org

pH Control: The acidity or basicity of the reaction medium is crucial, often controlled by the addition of acids, bases, or buffers.

Bases : A variety of bases are used to facilitate reactions, including potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). acs.orgrsc.org The choice and amount of base can determine the reaction's success and selectivity. acs.org

Acids : Glacial acetic acid is often used as a catalyst and solvent in the formation of Schiff bases. lew.roekb.eg In some syntheses, the pH is explicitly adjusted to a range of 5-6 using a sodium hydroxide solution to optimize the reaction. rsc.org

The following table summarizes the reaction conditions for various synthetic steps.

Interactive Data Table: Reaction Condition Optimization
Reaction Type Solvent(s) Temperature pH/Catalyst Reference
Benzoxazole Synthesis Acetonitrile Room Temp Alumina catalyst rsc.org
Benzoxazole Synthesis Acetonitrile 60 °C TiO₂–ZrO₂ catalyst rsc.org
Benzoxazole Synthesis DMF 80 °C Pd-nanocatalyst, K₂CO₃ rsc.org
Benzoxazole Synthesis Solvent-free 130 °C Acidic ionic liquid gel rsc.org
Benzoxazole Synthesis PPA (solvent) 145–150 °C PPA, NaOH (to pH 5-6) rsc.org
Hydrazide Synthesis Ethanol 78 °C (Reflux) Hydrazine Hydrate anjs.edu.iq
Smiles Rearrangement DMF, N,N-DMA 120-160 °C Cs₂CO₃, DBU acs.org
Schiff Base Synthesis Ethanol, Acetic Acid Reflux Acetic Acid lew.ro
Isatin Condensation Ethanol 79 °C (Reflux) Glacial Acetic Acid ekb.eg

Recyclable Catalysts and Solvent-Free Conditions

The development of green and sustainable chemical processes has spurred research into the use of recyclable catalysts and the elimination of volatile organic solvents. In the synthesis of 2-aminobenzoxazole derivatives, these principles have been successfully applied to enhance efficiency, reduce waste, and simplify product purification.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. Several types of recyclable catalysts have been proven effective in synthesizing the benzoxazole core, often through the condensation of 2-aminophenols with various electrophiles.

One prominent approach involves the use of magnetic nanoparticles as catalyst supports, which allows for simple magnetic separation. For instance, Fe₃O₄ nanoparticles functionalized with sulfonic acid (Fe₃O₄@SiO₂-SO₃H) have been used as a solid acid catalyst for the condensation of 2-aminophenol and aromatic aldehydes under solvent-free conditions at 50°C. ajchem-a.comajchem-a.com This catalyst demonstrated good reusability, maintaining high yields for at least five consecutive cycles. ajchem-a.comajchem-a.com Similarly, nano-TiO₂ has been employed as a stable, reusable catalyst for the reaction of o-aminophenols with benzoyl chlorides, also under solvent-free conditions, at 90°C. jocpr.com

Ionic liquids (ILs) and ionic liquid gels have also emerged as effective and recyclable catalytic media. A Brønsted acidic ionic liquid (BAIL) gel has been utilized for the condensation of 2-aminophenol and aldehydes at 130°C under solvent-free conditions, with the catalyst being reusable for up to five runs. rsc.org Another study reported the use of a phosphonium (B103445) acidic ionic liquid for the same transformation at 100°C, highlighting the versatility of ILs in promoting these reactions without the need for a solvent. rsc.org Furthermore, a reusable heterocyclic ionic liquid, 1-butylpyridinium iodide, has been shown to effectively catalyze the direct oxidative amination of benzoxazoles at room temperature, offering a mild and green alternative that can be recycled for at least four cycles. researchgate.net

These solvent-free approaches, combined with the use of recoverable and reusable catalysts, represent a significant advancement in the synthesis of benzoxazole derivatives, aligning with the principles of green chemistry by minimizing waste and energy consumption. ajchem-a.comrsc.org

Table 1: Examples of Recyclable Catalysts in Benzoxazole Synthesis This table is interactive. You can sort and filter the data.

Catalyst Reactants Conditions Reusability Yield (%) Reference
Fe₃O₄@SiO₂-SO₃H 2-Aminophenol, Benzaldehyde Solvent-free, 50°C 5 cycles 92 (1st cycle), 84 (5th cycle) ajchem-a.comajchem-a.com
Brønsted Acidic Ionic Liquid Gel 2-Aminophenol, Aldehydes Solvent-free, 130°C, 5 h 5 cycles 85-98 rsc.org
Nano-TiO₂ o-Aminophenol, Benzoyl chloride Solvent-free, 90°C Not specified ~94 jocpr.com
1-Butylpyridinium Iodide Benzoxazole, Secondary Amines Acetonitrile, RT, 3.5 h 4 cycles up to 97 researchgate.net
Supported Copper (Cu(I) on silica) Benzoxazole, Amines Acetonitrile, MW, 60°C, 2 h 8 cycles ~98 nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.neteurekaselect.comresearcher.life This technique relies on the direct coupling of microwave energy with the molecules in the reaction mixture, enabling rapid and efficient heating. eurekaselect.comresearcher.life The synthesis of 2-aminobenzoxazole and its derivatives has greatly benefited from this technology.

A variety of benzoxazole derivatives have been synthesized using microwave-assisted condensation of 2-aminophenols with reagents like aldehydes, carboxylic acids, and isothiocyanates. researchgate.neteurekaselect.com For example, an eco-friendly protocol for the cyclodesulfurization of 2-aminophenol and isothiocyanates uses 30% hydrogen peroxide in water, with microwave irradiation at 100°C for just 10 minutes, affording excellent yields (88–98%). rsc.org This method highlights the synergy of microwave heating with green solvents. nih.gov

Microwave assistance is also frequently combined with catalysis. A green and efficient C–H amination of the benzoxazole core has been achieved using a supported copper(I) catalyst, where microwave irradiation at 60°C reduced the reaction time to two hours while maintaining a high yield of 98%. nih.gov In another solvent-free application, a dual Brønsted and Lewis acidic catalyst (Hf-BTC) promoted the reaction between 2-aminophenol and benzoyl chloride under microwave irradiation at 120°C, completing the reaction in only 15 minutes. rsc.org MnO₂ nanoparticles have also been used as an oxidant for the one-pot synthesis of 2-aryl benzoxazoles from o-aminophenol and aromatic aldehydes under microwave conditions. researchgate.net These examples underscore the capacity of microwave-assisted synthesis to accelerate reactions and enable efficient protocols that might not be feasible with conventional heating. nih.govresearchgate.net

Table 2: Selected Microwave-Assisted Syntheses of Benzoxazole Derivatives This table is interactive. You can sort and filter the data.

Reactants Catalyst/Conditions Time Yield (%) Reference
2-Aminophenol, Isothiocyanates H₂O₂, Water, 100°C 10 min 88-98 rsc.org
Benzoxazole, Amines Supported Cu(I), Acetonitrile, 60°C 2 h 98 nih.gov
2-Aminophenol, Benzoyl chloride Hf-BTC, Solvent-free, 120°C 15 min 30-85 rsc.org
o-Aminophenol, Aromatic Aldehydes MnO₂ nanoparticles Not specified Good to High researchgate.net

Rearrangement Reactions in 2-Aminobenzoxazole Synthesis

Rearrangement reactions provide elegant and efficient pathways to complex molecular structures from simpler starting materials. In the synthesis of N-substituted 2-aminobenzoxazoles, the intramolecular Smiles rearrangement is a particularly powerful and well-studied strategy. nih.govresearchgate.netacs.org This method offers a metal-free approach for the amination of the benzoxazole scaffold. nih.govacs.org

A common synthetic route employing this rearrangement starts with benzoxazole-2-thiol, which is activated with a reagent such as chloroacetyl chloride. nih.govacs.orgnih.gov This is followed by a one-pot reaction with a primary or secondary amine. The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr). nih.gov

The proposed mechanism involves several key steps. nih.govacs.org First, the thiol is S-alkylated by the chloroacetyl species. The subsequent addition of an amine and a base initiates the Smiles rearrangement. The nitrogen atom of the amine performs a nucleophilic attack on the C2 carbon of the benzoxazole ring. This forms a five-membered spirocyclic intermediate. acs.org The final steps involve the rearomatization of the ring system and hydrolysis, which cleaves the linker and yields the desired N-substituted 2-aminobenzoxazole product. acs.org

This methodology is noted for its operational simplicity, wide substrate scope with respect to the amine component, and relatively short reaction times, providing good to excellent yields of the target compounds. nih.govacs.org

Table 3: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement This table is interactive. You can sort and filter the data.

Starting Material Amine Activating Agent Key Features Reference
Benzoxazole-2-thiol Various primary and secondary amines Chloroacetyl chloride Metal-free, one-pot, wide amine scope nih.govacs.org

Advanced Spectroscopic and Structural Characterization of 2 Amino 1,3 Benzoxazole 5 Carboxamide and Its Analogues

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Amino-1,3-benzoxazole-5-carboxamide and its derivatives, the FT-IR spectrum provides definitive evidence for its key structural features. The structures of newly synthesized 2-aminobenzoxazole (B146116) derivatives are routinely confirmed using IR spectroscopy. ijrdst.org

The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The N-H stretching vibrations of the primary amino (-NH2) group and the amide (-CONH2) group typically appear as sharp to broad bands in the high-frequency region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxamide group gives rise to a strong, sharp absorption band, usually found in the range of 1650-1690 cm⁻¹.

Other significant peaks include the C=N stretching of the oxazole (B20620) ring around 1630-1660 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the C-O stretching of the oxazole ether linkage, which is typically observed between 1020-1250 cm⁻¹. The presence and specific positions of these bands are used to confirm the successful synthesis and purity of the compound. For instance, in related benzoxazole (B165842) derivatives, IR spectra have been used to identify key functional groups, with characteristic peaks confirming their molecular structure. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amino (-NH₂) and Amide (-NH₂)N-H Stretch3100 - 3500Medium - Strong
Carboxamide (C=O)C=O Stretch1650 - 1690Strong
Oxazole Ring (C=N)C=N Stretch1630 - 1660Medium
Aromatic RingC=C Stretch1450 - 1600Variable
Oxazole Ring (C-O)C-O Stretch1020 - 1250Medium - Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular skeleton. The structures of various 2-aminobenzoxazole derivatives have been confirmed through comprehensive NMR analysis. nih.govnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR, PMR)

The ¹H NMR spectrum of this compound displays characteristic signals for each type of proton. The aromatic protons on the benzoxazole ring system typically appear in the downfield region, from 7.0 to 8.5 ppm. The specific splitting patterns (e.g., doublet, doublet of doublets) and coupling constants depend on the substitution pattern and allow for unambiguous assignment of protons at positions 4, 6, and 7.

The two protons of the primary amino group (-NH₂) usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found between 5.0 and 7.0 ppm. Similarly, the two protons of the carboxamide group (-CONH₂) appear as two separate broad singlets due to restricted rotation around the C-N bond. These signals are also solvent-dependent and can be confirmed by D₂O exchange, where the peaks disappear from the spectrum. The use of PMR to confirm the structure of related carbohydrazide (B1668358) derivatives has been reported. ijrdst.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H (H-4, H-6, H-7)7.0 - 8.5d, dd, sExact shifts and coupling depend on substitution.
Amine (-NH₂)5.0 - 7.0Broad sDisappears on D₂O exchange.
Amide (-CONH₂)7.0 - 8.0Broad s (2H)May appear as two distinct signals. Disappears on D₂O exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, the spectrum would be expected to show eight distinct signals. The carbon of the carboxamide group (C=O) is typically the most downfield, appearing around 165-170 ppm.

The carbons of the benzoxazole ring system have characteristic chemical shifts: C2, bonded to two heteroatoms (O and N), is highly deshielded and appears around 160-165 ppm. The other aromatic and heterocyclic carbons resonate in the 100-155 ppm range. The specific assignments can be confirmed using advanced techniques like HMQC and HMBC, which correlate carbon atoms with their attached protons. This technique is routinely used in the structural confirmation of newly synthesized benzoxazole derivatives. mdpi.comnih.govnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s)Expected Chemical Shift (δ, ppm)
Carboxamide (C=O)165 - 170
C2 (Oxazole)160 - 165
Aromatic and Heterocyclic Carbons (C4-C9)100 - 155

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. For this compound (C₈H₇N₃O₂), the molecular weight is 177.16 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 177.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This has been applied to various 2-aminobenzoxazole derivatives to confirm their structures. mdpi.comnih.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule might include the loss of the carboxamide group (-CONH₂) or related fragments, leading to significant peaks in the spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

IonFormulaExpected m/zDescription
[M]⁺C₈H₇N₃O₂177Molecular Ion
[M - NH₂]⁺C₈H₅N₂O₂161Loss of amine radical
[M - CONH₂]⁺C₇H₅N₂O133Loss of carboxamide radical

X-ray Crystallography for Absolute Structure Elucidation

For analogues like 2-Amino-5-chloro-1,3-benzoxazole, crystallographic studies have confirmed the planarity of the benzoxazole ring system. researchgate.net The analysis of this analogue revealed a monoclinic crystal system with space group P2₁/n. researchgate.net Such studies also provide definitive evidence of intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. In the case of 2-(2-aminophenyl)-1,3-benzoxazole, the crystal structure showed two independent molecules in the asymmetric unit with nearly planar conformations. nih.gov This level of detail is crucial for understanding structure-property relationships.

Table 5: Crystal Data for the Analogue 2-Amino-5-chloro-1,3-benzoxazole

ParameterValue researchgate.net
Chemical FormulaC₇H₅ClN₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.4403 (19)
b (Å)3.7390 (7)
c (Å)19.737 (4)
β (°)101.67 (3)
Volume (ų)682.2 (2)
Z4

Solid-State Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Beyond defining the structure of a single molecule, it is important to understand how molecules interact with each other in the solid state. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.gov

The Hirshfeld surface is mapped with properties like dnorm, which color-codes regions of the surface based on intermolecular contact distances. Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds, which are shorter than the sum of the van der Waals radii. nih.gov Blue regions represent longer contacts, and white areas represent contacts at approximately the van der Waals distance. nih.gov

For this compound, this analysis would highlight the dominant role of hydrogen bonding. The amino and carboxamide groups are potent hydrogen bond donors and acceptors. Crystallographic studies of the analogue 2-Amino-5-chloro-1,3-benzoxazole show that molecules associate via N—H⋯N hydrogen bonds to form dimers and also participate in N—H⋯Cl interactions. researchgate.net Another analogue, 2-(2-aminophenyl)-1,3-benzoxazole, shows both intramolecular and intermolecular N—H⋯N hydrogen bonds, as well as weak aromatic π–π stacking interactions. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Amino 1,3 Benzoxazole 5 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 2-Amino-1,3-benzoxazole-5-carboxamide derivatives may interact with biological targets at a molecular level.

Docking studies for benzoxazole (B165842) derivatives have been performed against a variety of protein targets, including enzymes like cyclooxygenases (COX), DNA gyrase, and various kinases. mdpi.com The primary goal of these simulations is to elucidate the binding mode and estimate the binding affinity, often expressed as a docking score in kcal/mol. A lower docking score typically indicates a more favorable binding interaction.

The process involves preparing the three-dimensional structures of both the ligand (the benzoxazole derivative) and the receptor (the target protein). The ligand is then placed into the binding site of the receptor, and its conformational, orientational, and positional space is explored. Advanced algorithms are used to score the different poses, identifying those with the most favorable intermolecular interactions.

Key interactions frequently observed for benzoxazole-based ligands include:

Hydrogen Bonding: The amino and carboxamide groups on the this compound scaffold are potent hydrogen bond donors and acceptors, readily forming interactions with polar amino acid residues (e.g., serine, threonine, aspartic acid) in a protein's active site.

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzoxazole core can engage in hydrophobic and van der Waals interactions with nonpolar residues like valine, leucine, and phenylalanine.

π-π Stacking: The aromatic nature of the benzoxazole ring system allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

These simulations provide a rational basis for structure-activity relationships (SAR), helping to explain why certain derivatives exhibit higher potency and guiding the design of new analogs with improved binding characteristics.

Interaction Type Potential Interacting Groups on Compound Typical Interacting Protein Residues
Hydrogen BondingAmino group (-NH2), Carboxamide (-CONH2)Serine, Threonine, Aspartate, Glutamate
Hydrophobic InteractionsBenzene ringLeucine, Isoleucine, Valine, Alanine
π-π StackingBenzoxazole aromatic systemPhenylalanine, Tyrosine, Tryptophan

This is an interactive data table. You can sort and filter the data as needed.

Analysis of Intermolecular Forces in Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular forces. Understanding this crystal packing is vital as it influences key physicochemical properties such as solubility, stability, and bioavailability. While specific crystallographic data for this compound is not publicly available, analysis of closely related 2-aminobenzoxazole (B146116) structures provides a robust model for its likely behavior. iucr.orgsemanticscholar.org

Hydrogen bonds are the dominant directional forces in the crystal packing of molecules containing amino and carboxamide groups. In the crystal structure of a 2-aminobenzoxazole-fumaric acid salt, a complex network of classical (N—H···O and O—H···O) and non-classical (C—H···O) hydrogen bonds dictates the supramolecular assembly. iucr.orgsemanticscholar.org It is highly probable that this compound would form similar strong, directional hydrogen bonds, with the amino and carboxamide groups interacting to create chains or layered motifs, significantly stabilizing the crystal lattice. iucr.org

Aromatic π-π stacking is another crucial interaction that contributes to the stability of crystal structures containing aromatic rings. For a 2-aminobenzoxazolium cation, stacking was observed with a distance of 3.469 Å between the mean planes of the benzoxazole fragments. iucr.org Similarly, a study on 2-(2-aminophenyl)-1,3-benzoxazole noted weak aromatic π–π stacking with a minimum centroid–centroid separation of 3.6212 Å, linking hydrogen-bonded chains into a three-dimensional network. researchgate.net These interactions, though weaker than hydrogen bonds, are critical for the dense packing of the molecules.

To quantify the different contributions to crystal stability, advanced computational methods like Hirshfeld surface analysis and pairwise interaction energy calculations are employed. Hirshfeld analysis maps the intermolecular contacts in a crystal, allowing for the visualization and quantification of different interaction types. For a 2-aminobenzoxazole coordination complex, H···H (45.7%), O···H/H···O (24.7%), and C···H/H···C (18.8%) contacts were found to be the most significant contributors to the crystal packing. cyberleninka.ru

Pairwise interaction energy calculations, often using density functional theory (DFT), dissect the total lattice energy into contributions from individual molecular pairs (electrostatics, polarization, dispersion, and exchange-repulsion). In the 2-aminobenzoxazole-fumaric acid salt, the total interaction energy within layers stabilized by hydrogen bonds was calculated to be -51.7 kcal/mol, while the energy between layers, dominated by stacking and dispersion forces, was -30.3 kcal/mol. iucr.org This demonstrates that while hydrogen bonds provide strong directional linkages within layers, dispersion forces are the primary source of cohesion between the layers. iucr.orgnih.gov

Interaction Component Calculated Energy (kcal/mol) Primary Stabilizing Force
Intra-layer Interactions-51.7Hydrogen Bonding
Inter-layer Interactions-30.3Stacking and Dispersion

Data derived from analysis of a 2-aminobenzoxazole-fumaric acid molecular salt, serving as a model system. iucr.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information on molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity and spectroscopic properties.

Studies on benzoxazole and related benzimidazole (B57391) derivatives have utilized DFT to optimize molecular structures and analyze their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For a series of biologically active benzoxazole derivatives, the calculated HOMO-LUMO gap was found to be as low as 3.80 eV, indicating significant chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen and nitrogen atoms of the carboxamide and oxazole (B20620) ring would be expected to be regions of negative potential, making them sites for electrophilic attack and hydrogen bond acceptance. Conversely, the amino hydrogens would represent regions of positive potential.

Parameter Significance Typical Value Range for Benzoxazoles (eV)
EHOMOElectron-donating ability-6.0 to -6.8
ELUMOElectron-accepting ability-2.0 to -2.8
ΔE (HOMO-LUMO Gap)Chemical reactivity (smaller gap = higher reactivity)3.8 to 4.1

Representative data from DFT studies on related benzoxazole and benzimidazole derivatives. dergipark.org.trnih.gov

Predictive Pharmacokinetic and Drug-Likeness Assessment (e.g., ADME Analysis for Derivative Selection)

Before committing to costly and time-consuming synthesis, the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of potential drug candidates are often predicted using computational models. For derivatives of this compound, these in silico predictions are vital for selecting compounds with a higher probability of success in later developmental stages. mdpi.com

These predictions are often based on established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight (MW) of ≤ 500 daltons

A lipophilicity value (logP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Software tools such as SwissADME and QikProp are commonly used to calculate these and other properties, including aqueous solubility (logS), human intestinal absorption (HIA), and blood-brain barrier (BBB) permeability. cyberleninka.rudergipark.org.tr For instance, in silico ADME screening of various carboxamide derivatives has been used to identify candidates with good predicted oral absorption and bioavailability. dergipark.org.tr By evaluating these parameters for a library of virtual this compound derivatives, researchers can prioritize the synthesis of compounds that possess a favorable balance of potency and drug-like properties, thereby streamlining the drug discovery process.

Structure Activity Relationship Sar Investigations of 2 Amino 1,3 Benzoxazole 5 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model for a class of compounds outlines the essential molecular features responsible for their biological activity. For 2-aminobenzoxazole (B146116) derivatives, several key features have been identified as critical for their interaction with biological targets.

The core 2-aminobenzoxazole structure itself is a primary feature, acting as a rigid scaffold that correctly orients the other functional groups for target engagement. nih.gov This fused bicyclic system, an amalgamation of phenyl and oxadiazole rings, provides conformational rigidity and specific polarity. nih.gov

Key pharmacophoric elements generally include:

A Hydrogen Bond Donor/Acceptor Site: The 2-amino group is a crucial hydrogen bond donor and acceptor, allowing for critical interactions with amino acid residues in target proteins like enzymes or receptors. acs.orgnih.gov

Aromatic/Heterocyclic Core: The benzoxazole (B165842) ring system contributes to binding through π-π stacking or hydrophobic interactions. nih.gov

Substitution Points for Modulation: Positions on the fused benzene (B151609) ring (C-4, C-5, C-6, C-7) and the 2-amino group serve as points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Influence of Substitutions on the Benzoxazole Ring System

While extensive research on the specific 2-amino-1,3-benzoxazole-5-carboxamide is limited, the importance of substitution at the C-5 position is well-documented. nih.gov The carboxamide group (-CONH2) is a versatile functional group that can significantly influence a molecule's properties.

The primary roles of the C-5 carboxamide group are believed to be:

Hydrogen Bonding: The amide group contains both hydrogen bond donors (the -NH2) and a hydrogen bond acceptor (the carbonyl oxygen C=O). This allows it to form multiple, specific hydrogen bonds with a biological target, potentially increasing binding affinity and selectivity. nih.gov The presence of an NH-C=O group has been identified as a key feature in the spectral data of biologically active benzoxazole derivatives. nih.gov

Modulation of Physicochemical Properties: The carboxamide group can increase the polarity and aqueous solubility of the parent molecule compared to a simple alkyl or halogen substituent. This can have a profound impact on the compound's pharmacokinetic profile.

Structural Orientation: As a substituent on the benzene ring, the carboxamide group helps to orient other parts of the molecule and can influence the electronic properties of the entire ring system.

In related structures, the presence of an amide linkage has been shown to be impactful on the anticancer efficacy of the compounds. mdpi.com Studies on benzoxazolone carboxamides have also highlighted them as a potent class of inhibitors for enzymes like acid ceramidase. researchgate.net While a carboxylic acid group at this position was found to prevent cyclization during certain synthesis routes, the related carboxylate and carboxamide groups are key features in many biologically active benzoxazoles. researchgate.netmarmara.edu.tr

The 2-amino group is a frequent site for modification in SAR studies of benzoxazoles. Its ability to act as a nucleophile allows for the attachment of a wide variety of substituents, leading to diverse biological activities. nih.govresearchgate.net

Primary vs. Substituted Amines: The nature of the amine (primary, secondary, or tertiary) can have a significant effect on activity. In the development of Spns2 inhibitors, introducing a primary 2-amino group was a key step to increase polarity. nih.gov Further substitution on this amine had varied effects; for instance, a small methyl group on a tertiary amine diminished activity, while adding a polar aminoethyl group restored potency. nih.gov

Cyclic Amines: Incorporating the nitrogen into a cyclic structure is a common strategy. Studies have shown that cyclic secondary amines like pyrrolidine (B122466) are often preferred over exocyclic amines for potent Spns2 inhibition. nih.gov The size of the cyclic amine ring also matters, with azetidine, pyrrolidine, and piperidine (B6355638) rings all yielding efficient inhibitors in one study. nih.gov

Steric Hindrance: The size of the group attached to the 2-amino position can be a limiting factor. SAR studies have shown that bulky substituents can lead to a significant decrease in yield during synthesis and may sterically hinder the molecule from fitting into a target's binding site, thus lowering biological activity. acs.org

Modification at 2-Amino PositionEffect on Spns2 InhibitionReference
Primary Amine (-NH2)Baseline activity, increases polarity nih.gov
Tertiary Amine (-N(CH3)2)Decreased activity nih.gov
Cyclic Amine (Pyrrolidine)Preferred, potent inhibition nih.gov
Cyclic Amine (Piperazine)Tolerated, but less active than pyrrolidine nih.gov

Modifying the fused benzene ring of the benzoxazole core is a key strategy for optimizing biological activity. The position and electronic nature of the substituents can drastically alter the compound's efficacy. nih.govrsc.org

Positional Importance: Research has consistently shown that substituents at positions C-5 and C-2 are the most critical for the biological activity of benzoxazole derivatives. nih.gov

Electronic Effects: Both electron-donating groups (EDG) like methyl (-CH3) and electron-withdrawing groups (EWG) like chloro (-Cl) can be beneficial, depending on the specific biological target. acs.org

For cholinesterase inhibition, a 4-methyl substituent showed the highest activity against AChE, while a 5-chloro substituent was best for BuChE inhibition. rsc.org

In Spns2 inhibitors, placing a long alkyl tail at the C-6 position ('para' to the ring nitrogen) improved potency compared to other positions. nih.gov

Halogen Substitution: The introduction of a halogen atom is a common modification. A 5-chloro group is frequently seen in active benzoxazole derivatives. rsc.org In one study, introducing a bromine atom at the C-7 position of a benzoxazole derivative resulted in a significant increase in antifungal activity. nih.gov

Ring SubstitutionBiological Target/ActivityObserved EffectReference
5-ChloroButyrylcholinesterase (BuChE)Highest inhibitory activity rsc.org
4-MethylAcetylcholinesterase (AChE)Highest inhibitory activity rsc.org
6-DecylSpns2Improved potency nih.gov
7-BromoAntifungal (Yeast)Increased activity nih.gov

Correlation between Molecular Structure and Observed Preclinical Biological Activities

The preclinical biological activities of this compound derivatives and their analogues are a direct consequence of the structural features detailed above. The specific combination of substituents on the scaffold dictates the compound's interaction with various biological targets, leading to activities such as antimicrobial, anticancer, and enzyme inhibition.

Antimicrobial Activity: Several 2,5-disubstituted benzoxazoles have demonstrated notable antimicrobial activity. For example, derivatives with a nitro group at C-5 and various substituents at C-2 were active against Bacillus subtilis. nih.gov Another study showed that certain derivatives were selectively active against Gram-positive bacteria. nih.gov The antifungal activity is also highly dependent on the substitution pattern, with some derivatives showing potent activity against pathogenic fungi like Candida albicans. nih.gov

Anticancer Activity: The benzoxazole skeleton is found in numerous compounds with anticancer properties. nih.gov SAR studies have shown that cytotoxicity against cancer cell lines is highly sensitive to the substitution pattern. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, a compound with a 2-methoxyphenyl group bearing a 4-dimethylamino substituent was the most potent against fungal growth and also showed significant cytotoxicity. nih.gov The introduction of substituents at the C-3 position of an attached phenyl ring was found to be important for cytotoxicity. nih.gov

Enzyme Inhibition: As discussed, 2-aminobenzoxazole derivatives are potent inhibitors of various enzymes. The inhibition of the S1P transporter Spns2 is a prime example, where a precise combination of a 2-(pyrrolidinyl)amino group and a C-6 decyl tail on the benzoxazole core led to a highly potent inhibitor with an IC50 of 94 nM. nih.govnih.gov This demonstrates a clear correlation between a specific substitution pattern and potent, selective enzyme inhibition.

The table below summarizes findings for analogues, illustrating the direct link between structure and preclinical activity.

Compound ClassKey Structural FeaturesPreclinical ActivityFindingsReference
2-Aminobenzoxazoles2-(pyrrolidinyl)amino, 6-decyl tailSpns2 InhibitionPotent inhibition (IC50 = 94 nM), leading to lymphopenia in vivo. nih.govnih.gov
2,5-Disubstituted BenzoxazolesC-5 nitro, C-2 varied substituentsAntibacterialActive against Bacillus subtilis. nih.gov
Benzoxazolylalanine Derivatives2-[(2-OMe-4-NMe2)Ph], 5-alanineAntifungalMost active in series against yeast; also highly cytotoxic. nih.gov
Glycosyl Benzoxazoles5-chloroBuChE InhibitionHighest inhibitory activity in its class. rsc.org

Mechanistic and Preclinical Biological Evaluation of 2 Amino 1,3 Benzoxazole 5 Carboxamide Derivatives

Anti-inflammatory Activity Profiling

Inflammation is a complex biological response implicated in numerous diseases. The development of effective anti-inflammatory agents with minimal side effects remains a key objective in medicinal chemistry. Derivatives of 2-Amino-1,3-benzoxazole-5-carboxamide have shown promise in this area.

Cyclooxygenase (COX-2) Inhibitory Mechanisms

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

While the broader class of benzoxazole (B165842) derivatives has been investigated for COX inhibitory activity, specific mechanistic studies detailing the interaction of this compound derivatives with the COX-2 enzyme are an area of ongoing research. nih.gov Molecular modeling studies on other carboxamide-bearing compounds have indicated that the carboxamide moiety can play a crucial role in binding to the active site of the COX-2 enzyme. nih.gov The structural features of this compound derivatives suggest they may act as COX-2 inhibitors, but further enzymatic assays and computational studies are needed to fully elucidate their specific binding modes and inhibitory mechanisms.

In vitro and In vivo (Animal Model) Anti-inflammatory Efficacy Assessment

The anti-inflammatory potential of a series of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives has been assessed using the well-established carrageenan-induced rat paw edema model. researchgate.netnih.gov This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds. nih.gov In these studies, several derivatives demonstrated significant anti-inflammatory effects. researchgate.netnih.gov

Notably, compounds where the N-substituent (R) was an ethyl, propyl, or diisopropyl group were identified as having potent anti-inflammatory activity. researchgate.netbookpi.org The percentage of edema inhibition was measured at different time points after the administration of the test compounds and compared to a standard drug. The results indicated a promising level of anti-inflammatory efficacy for these derivatives. researchgate.net

CompoundN-Substituent (R)Reported Anti-inflammatory Activity
VcEthylPotent
VePropylPotent
VgDiisopropylPotent

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various inflammatory and degenerative diseases. Compounds with antioxidant properties can help to mitigate this damage.

Free Radical Scavenging Assays (e.g., DPPH method)

The antioxidant capacity of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netbookpi.org This method is widely used to determine the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.gov

CompoundN-Substituent (R)Antioxidant Activity (DPPH Assay)IC50 Value
VfIsopropylHigh free radical scavenging activity4.65

Anticancer and Cytotoxic Properties

The search for novel anticancer agents is a critical area of drug discovery. Benzoxazole derivatives have been widely investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

In vitro Screening against Diverse Cancer Cell Lines (e.g., HeLa, IMR-32, MCF-7)

Derivatives of the benzoxazole scaffold have demonstrated cytotoxic effects against a range of cancer cell lines, including breast cancer cells (MCF-7), lung cancer cells, and others. nih.govnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes, such as cell cycle progression and apoptosis. nih.govnih.gov

While extensive data on the screening of this compound derivatives against a diverse panel of cancer cell lines is still emerging, the known anticancer potential of the broader benzoxazole class provides a strong rationale for their investigation. For instance, various benzoxazole derivatives have been reported to exhibit significant cytotoxic activity against MCF-7 breast cancer cells. nih.gov Studies on other heterocyclic carboxamides have also shown activity against HeLa (cervical cancer) cell lines. researchgate.net The neuroblastoma cell line IMR-32 is another important target for anticancer drug screening. The evaluation of this compound derivatives against these and other cell lines will be crucial in determining their potential as anticancer therapeutic agents.

Mechanisms of Cytotoxicity (e.g., Induction of Apoptosis)

The cytotoxic effects of benzoxazole derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is a key target for many anticancer agents. While direct studies on this compound are limited, research on related benzothiazole (B30560) and benzoxazole derivatives provides insights into potential mechanisms.

For instance, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This process involves the generation of reactive oxygen species (ROS) and a subsequent loss of the mitochondrial transmembrane potential. nih.gov The Bcl-2 family of proteins are crucial regulators of this intrinsic apoptotic pathway. nih.gov Antitumor drugs that induce apoptosis often work through either this intrinsic pathway or the extrinsic, death receptor-mediated pathway, both of which culminate in the activation of caspases and subsequent cell death. nih.gov

Similarly, another benzothiazole derivative, PB11, was found to be highly cytotoxic to glioblastoma and cervix cancer cell lines, inducing classic apoptotic symptoms like DNA fragmentation and nuclear condensation. nih.gov This compound was shown to suppress the PI3K/AKT signaling pathway, a critical pathway for cell survival, leading to apoptosis. nih.gov

Furthermore, studies on other benzimidazole (B57391) derivatives have demonstrated their ability to cause cell cycle arrest, particularly at the G2/M phase, and induce apoptosis in various cancer cell lines. researchgate.net These findings suggest that the broader class of benzazole compounds, to which this compound belongs, often exert their cytotoxic effects by triggering apoptotic pathways.

DNA Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them a critical target for anticancer drugs. esisresearch.org Several 2,5-disubstituted-benzoxazole derivatives have been investigated for their ability to inhibit these enzymes. esisresearch.orgnih.gov

In one study, a series of 2,5-disubstituted-benzoxazole and benzimidazole derivatives were evaluated for their inhibitory activity against eukaryotic DNA topoisomerase I and II. esisresearch.orgnih.gov Notably, 5-Chloro-2-(p-methylphenyl)benzoxazole, 2-(p-nitrobenzyl)benzoxazole, and 5-nitro-2-(p-nitrobenzyl)benzoxazole demonstrated significant inhibitory activity against eukaryotic DNA topoisomerase II, with some compounds showing higher potency than the reference drug etoposide. esisresearch.orgnih.gov The structure-activity relationship from this study indicated that the benzoxazole ring was more important for DNA topoisomerase II inhibition than the benzimidazole ring. esisresearch.org

Another study on 2-substituted benzoxazoles and their potential metabolites also identified compounds that could inhibit human DNA topoisomerase I and IIα. researchgate.neteurekaselect.com Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole was found to be a potent inhibitor of topoisomerase II. researchgate.neteurekaselect.com These findings highlight the potential for benzoxazole derivatives to act as DNA topoisomerase II inhibitors, a key mechanism for their anticancer effects. The antibacterial activity of some benzoxazole derivatives has also been linked to the inhibition of DNA gyrase, a type II topoisomerase found in bacteria. nih.gov

Antimicrobial Activities

Antibacterial Spectrum Analysis (Gram-positive and Gram-negative Strains)

Derivatives of benzoxazole have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that the substitution patterns on the benzoxazole ring are crucial for their antibacterial efficacy. nih.gov

For example, a series of 2-substituted benzoxazole derivatives were screened against various bacterial strains. nih.gov Many of these compounds showed potent antibacterial activity, particularly against Escherichia coli (a Gram-negative bacterium). nih.gov Another study highlighted a benzoxazole derivative that exhibited selective activity against Bacillus subtilis (Gram-positive) and moderate activity against E. coli.

The table below summarizes the antibacterial activity of selected benzoxazole derivatives.

Compound/DerivativeGram-positive BacteriaGram-negative BacteriaReference
2-substituted benzoxazole derivativesStreptococcus pyogenes, Staphylococcus aureusPseudomonas aeruginosa, Escherichia coli nih.gov
2-amino-1,3-benzoxazole-5-carbonitrileBacillus subtilis (selective activity)Escherichia coli (moderate activity)
3-(2-benzoxazol-5-yl)alanine derivativesBacillus subtilis (selective activity)Inactive nih.gov
Various benzoxazole derivativesB. subtilis (highly effective)- nih.gov

Antifungal Spectrum Analysis (e.g., Candida albicans, Aspergillus niger)

Benzoxazole derivatives have also been recognized for their significant antifungal properties against various fungal pathogens. nih.govnih.govmdpi.com

A study focusing on newly synthesized benzoxazole derivatives found that many exhibited moderate to good antifungal activity. nih.gov Several of these compounds showed better activity than the standard antifungal drug fluconazole. nih.gov In another investigation, a series of benzoxazole derivatives were synthesized and evaluated against eight phytopathogenic fungi, with most compounds displaying moderate antifungal activities. mdpi.com

Research on 3-(2-benzoxazol-5-yl)alanine derivatives demonstrated that a significant number of them were active against Pichia pastoris, and some also showed activity against the pathogenic yeast Candida albicans. nih.gov Similarly, 2-substituted benzoxazole derivatives were tested against Aspergillus clavatus and Candida albicans, showing moderate antifungal activity. nih.gov One specific benzoxazole derivative, 2-amino-1,3-benzoxazole-5-carbonitrile, also showed preliminary efficacy against C. albicans.

The antifungal activity of selected benzoxazole derivatives is presented in the table below.

Compound/DerivativeFungal StrainsReference
Various benzoxazole derivatives- nih.gov
Synthesized benzoxazole familyEight phytopathogenic fungi, Mycosphaerella melonis mdpi.comresearchgate.net
3-(2-benzoxazol-5-yl)alanine derivativesPichia pastoris, Candida albicans nih.gov
2-substituted benzoxazole derivativesAspergillus clavatus, Candida albicans nih.gov
2-amino-1,3-benzoxazole-5-carbonitrileCandida albicans

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. Several studies have determined the MIC values for various benzoxazole derivatives against different microbial strains.

For instance, in a study of benzoxazole derivatives, one compound showed a very low MIC of 1.14 × 10⁻³ µM against B. subtilis. nih.gov The MIC values for 3-(2-benzoxazol-5-yl)alanine derivatives against P. pastoris were found to be much lower than those determined for B. subtilis, indicating more pronounced antifungal activity. nih.gov Another study reported that most of their synthesized 2-substituted benzoxazole derivatives demonstrated potent antibacterial activities, especially against E. coli at a concentration of 25 μg/mL. nih.gov

The table below provides a snapshot of reported MIC values for some benzoxazole derivatives.

Compound/DerivativeMicroorganismMIC ValueReference
Compound 10B. subtilis1.14 × 10⁻³ µM nih.gov
2-substituted benzoxazole derivativesE. coli25 μg/mL nih.gov
3-(2-benzoxazol-5-yl)alanine derivativesP. pastorisLower than against B. subtilis nih.gov

Antiviral Activity Investigations

The antiviral potential of benzoxazole derivatives is an emerging area of research. While specific studies on the antiviral activity of this compound are not widely available, research on the broader class of benzazole compounds, including benzimidazoles, suggests potential in this area.

A library of assorted benzimidazole derivatives was screened for activity against a panel of RNA and DNA viruses. nih.gov A significant number of these compounds displayed activity against one or more viruses, with Coxsackie B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Sindbis Virus (Sb-1) being the most frequently affected. nih.gov Several compounds exhibited EC50 values in the low micromolar range against CVB-5 and RSV, indicating potency comparable to or greater than reference drugs. nih.gov These findings suggest that the benzazole scaffold is a valid starting point for developing novel antiviral agents. nih.gov

Additionally, other heterocyclic compounds incorporating fragments of carcass amines have been synthesized and have shown high antiviral activity. researchgate.net Although distinct from benzoxazoles, this highlights the potential of diverse heterocyclic structures in antiviral drug discovery.

Anti-HIV-1 Activity Evaluation

Inhibition of Viral Enzymes (e.g., HCMV Polymerase)

There is currently a lack of available scientific data regarding the inhibitory effects of this compound derivatives on viral enzymes such as Human Cytomegalovirus (HCMV) polymerase. While the broader benzoxazole chemical family has been investigated for various antiviral properties, specific studies targeting the enzymatic inhibition by this compound derivatives have not been identified in the reviewed literature. Research on other heterocyclic compounds, such as benzimidazole L-ribosides, has demonstrated inhibition of HCMV replication through mechanisms involving viral kinases, but this is not directly applicable to the compound class .

Other Preclinical Pharmacological Activities (e.g., Analgesic Potential)

Preclinical investigations have been undertaken to explore the pharmacological potential of this compound derivatives, particularly focusing on their anti-inflammatory and, by extension, potential analgesic properties.

A study involving the synthesis of a series of 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides revealed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov This assay is a standard in vivo screening method to assess the acute anti-inflammatory potential of new chemical entities. Several compounds from the synthesized series demonstrated potent activity that was comparable to the standard anti-inflammatory drug used in the study. nih.gov The most notable activity was observed for compounds designated as Va, Ve, Vf, and Vg. nih.gov

While the analgesic potential of these specific derivatives was not explicitly detailed in the available abstract, the demonstrated anti-inflammatory action suggests a plausible mechanism for analgesia, as inflammation is a key contributor to pain. Other studies on different benzoxazole derivatives have also pointed towards their potential as analgesic agents. nih.gov However, specific preclinical data on the analgesic activity of this compound derivatives is not available in the reviewed literature.

The table below summarizes the findings on the anti-inflammatory activity of the most potent 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamides.

Table 1: Anti-inflammatory Activity of 2-Substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamide Derivatives

CompoundAnti-inflammatory Activity
Va Potent
Ve Potent
Vf Potent
Vg Potent

Note: The term "Potent" indicates that the activity was comparable to the standard drug used in the study, as reported in the source abstract. Specific quantitative data on the percentage of edema inhibition was not available in the abstract. nih.gov

Future Research Trajectories and Preclinical Therapeutic Applications

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 2-Amino-1,3-benzoxazole-5-carboxamide is a critical avenue for future research, focusing on enhancing potency, selectivity, and pharmacokinetic properties. This approach involves the strategic modification of the core structure to optimize interactions with biological targets.

Lead optimization studies on related benzoxazolone carboxamides have demonstrated the effectiveness of this strategy. For instance, modifications at various positions of the benzoxazole (B165842) ring have led to the identification of potent and systemically active analogs. nih.gov A key strategy involves meeting the established pharmacophoric features of known inhibitors for specific targets. For example, in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, benzoxazole derivatives have been designed where the benzoxazole ring occupies the hinge region of the ATP binding site, a central aromatic ring occupies the area between the hinge and the DFG domain, and a side chain provides additional interactions. nih.gov

Future design of analogues could draw inspiration from these successes. By modifying the 5-carboxamide group of this compound with various aliphatic or aromatic moieties, researchers can explore new binding interactions and improve target engagement. Similarly, substitutions on the benzene (B151609) ring portion of the benzoxazole core could be explored, as studies have shown that substituents like chlorine can significantly enhance cytotoxic activity against cancer cell lines compared to unsubstituted or methyl-substituted analogues. nih.gov The synthesis of a focused library of such analogues will be essential for establishing robust structure-activity relationships (SAR), which can guide further optimization efforts. bu.edu.eg

Table 1: Examples of Rational Design Strategies for Benzoxazole Derivatives

Design Strategy Target/Application Key Structural Modifications Reference Compound Example
Pharmacophore-based Design VEGFR-2 Inhibition 2-thioacetamide linker connecting benzoxazole to a benzamide (B126) moiety. 2-((4-(cyclohexanecarboxamido)phenyl)thio)-N-substituted-acetamides
Lead Optimization Acid Ceramidase Inhibition Introduction of piperidine (B6355638) and other aliphatic substituents via a urea (B33335) linkage. Benzoxazolone carboxamides (e.g., compound 22m)

Exploration of Novel Biological Targets and Modulatory Pathways

While benzoxazole derivatives are known to exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects, the full range of their molecular targets remains an active area of investigation. rsc.orgmdpi.comnih.gov Future research should focus on identifying and validating novel biological targets for analogues of this compound to expand their therapeutic potential.

One promising area is the inhibition of enzymes involved in cancer and other diseases. For example, certain benzoxazolone carboxamides have been identified as potent inhibitors of acid ceramidase (AC), an enzyme implicated in cancer and lysosomal storage diseases. nih.gov Similarly, novel benzoxazole-benzamide conjugates have been successfully designed as inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors. nih.gov The discovery that combinations of histone deacetylase (HDAC) inhibitors with kinase inhibitors can produce synergistic effects has led to the design of dual Bcr-Abl/HDAC inhibitors based on a related 2-aminothiazole-5-carboxamide scaffold. rsc.org

Given these precedents, derivatives of this compound should be screened against a diverse panel of kinases, proteases, and other enzymes involved in critical disease pathways. Screening against various cancer cell lines, including those for lung, colon, and breast cancer, has proven effective for identifying potent antiproliferative benzoxazoles. mdpi.comnih.gov Furthermore, investigating the potential of these compounds to modulate pathways involved in inflammation, neurodegeneration, and infectious diseases could reveal entirely new therapeutic applications. nih.govnih.gov For instance, some benzoxazole derivatives have shown selective activity against Gram-positive bacteria and pathogenic fungi like Candida albicans. nih.gov

Table 2: Investigated Biological Targets for Benzoxazole-Related Scaffolds

Target Class Specific Target/Cell Line Disease Area Reference
Enzymes Acid Ceramidase (AC) Cancer, Lysosomal Storage Diseases nih.gov
VEGFR-2 Cancer (Angiogenesis) nih.gov
Bcr-Abl / HDAC Cancer (Leukemia) rsc.org
Alpha-glucosidase Diabetes nih.gov
Cancer Cell Lines HCT-116 (Colon), MCF-7 (Breast) Cancer nih.gov
NCI-H460 (Lung), K-562 (Leukemia) Cancer mdpi.com
Microorganisms Bacillus subtilis (Gram-positive) Bacterial Infection nih.gov
Candida albicans (Fungus) Fungal Infection nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry provides a continuous stream of new tools for the efficient and environmentally friendly construction of complex molecules. Future efforts in the preclinical development of this compound analogues must include the adoption and development of advanced and sustainable synthetic methodologies. rsc.org

Traditional methods for synthesizing the benzoxazole core often involve the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative under harsh conditions. rsc.orgglobalresearchonline.net Recent research has focused on developing greener and more efficient protocols. These include the use of:

Novel Catalysts: Metal-based nanocatalysts (e.g., TiO₂–ZrO₂, Cu₂O, Pd-supported) and metal-free catalysts like ionic liquids and montmorillonite (B579905) KSF clay have been employed to facilitate benzoxazole synthesis under milder conditions, often with shorter reaction times and higher yields. rsc.orgnih.gov

Sustainable Conditions: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful techniques to accelerate reactions, reducing energy consumption and reaction times significantly compared to conventional heating. mdpi.comrsc.org

Green Solvents: The use of environmentally benign solvents like ethanol (B145695) and water, or even solvent-free conditions, is a key aspect of sustainable synthesis. rsc.orgnih.gov

For example, a one-pot synthesis of 2-phenylbenzoxazole (B188899) has been achieved using a palladium-supported nanocatalyst in DMF at 80°C. rsc.org Another approach utilized a Brønsted acidic ionic liquid gel catalyst under solvent-free conditions, allowing the catalyst to be reused for multiple cycles without significant loss of efficiency. rsc.orgnih.gov The application of these modern synthetic strategies to the production of this compound and its derivatives will be crucial for creating compound libraries for screening in a cost-effective and environmentally responsible manner. mdpi.com

Table 3: Comparison of Synthetic Methods for the Benzoxazole Scaffold

Method Catalyst / Reagents Conditions Advantages Reference
Conventional Polyphosphoric acid (PPA) 150°C Established method globalresearchonline.net
Nanocatalysis TiO₂–ZrO₂ Acetonitrile, 60°C, 15-25 min Green catalyst, short reaction time, high yield nih.gov
Ionic Liquid Catalysis Brønsted acidic ionic liquid gel Solvent-free, 130°C, 5 h Reusable catalyst, high yield, facile workup rsc.orgnih.gov
Microwave-Assisted ZnO nanoparticles Ethanol, 600 W, 5 min Very short reaction time, high yield mdpi.com

Synergistic Application of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods has become an indispensable strategy in modern drug discovery, accelerating the identification and optimization of lead compounds. This synergistic approach is particularly well-suited for exploring the therapeutic potential of this compound derivatives.

Computational techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into how these molecules interact with their biological targets at an atomic level. nih.gov These in silico studies can predict binding affinities and binding modes, helping to prioritize which analogues to synthesize and test experimentally. nih.gov This reduces the time and resources spent on synthesizing compounds with a low probability of success. For example, molecular docking studies have been used to successfully predict the binding interactions of benzotriazinone carboxamides within the active site of the alpha-glucosidase enzyme, corroborating experimental findings. nih.gov Similarly, computational studies were integral in the ligand-based design of novel inhibitors for the SARS-CoV-2 main protease. bu.edu.eg

The experimental validation of computational predictions is the crucial next step. This involves the synthesis of the prioritized compounds followed by in vitro assays to measure their biological activity, such as enzyme inhibition or cellular cytotoxicity. nih.govresearchgate.net The results from these experiments can then be used to refine the computational models, creating a feedback loop that drives the design of increasingly potent and selective compounds. This iterative cycle of design, computation, synthesis, and testing has been successfully applied to develop novel benzimidazole (B57391)/benzothiazole-2-carboxamides with promising antiproliferative and antioxidant activities. researchgate.netnih.gov Applying this integrated workflow to analogues of this compound will undoubtedly accelerate their journey through the preclinical drug discovery pipeline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.